2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol
Overview
Description
“2-(4-(2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-tetrazol-5-yl)phenyl)ethanol” is a complex organic compound. It contains a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is characterized by chemical inertness and a large molecular volume . The compound also contains a tetrazol group, which is a heterocyclic compound consisting of a 5-member ring of four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom . The tetrazol group is a 5-member ring of four nitrogen atoms and one carbon atom . The exact molecular structure could not be retrieved from the available data.
Scientific Research Applications
Synthesis Applications
Tetrazolyl-Isoindolinones Synthesis : A study by Marcos et al. (2008) demonstrated the use of trimethylsilyl azide in the Ugi four-component condensation process, leading to the synthesis of tetrazolyl-isoindolinones, showcasing its utility in creating complex heterocyclic structures (Marcos, Marcaccini, Menchi, Pepino, & Torroba, 2008).
Electrophilic Substitution and Metallation : Fugina et al. (1992) highlighted the role of 2-(trimethylsilyl)ethoxy functional groups as suitable protecting groups in lithiation reactions with pyrazoles and 1,2,4-triazoles, facilitating the synthesis of substituted heterocycles (Fugina, Holzer, & Wasicky, 1992).
Phosphate Monoesters Synthesis : The work by Ross et al. (1995) involved the use of bis[2-(trimethylsilyl)ethyl]N,N-dialkylphosphoramidites for synthesizing phosphate monoesters, demonstrating the compound's utility in phosphorylation reactions (Ross, Rathbone, Thomson, & Freeman, 1995).
Pyrazole Synthesis : Hari et al. (2007) described the application of 2-diazo-2-(trimethylsilyl)ethanols in the synthesis of di- and trisubstituted pyrazoles via [3+2] cycloaddition, showcasing the flexibility of this compound in synthesizing nitrogen-containing heterocycles (Hari, Tsuchida, Sone, & Aoyama, 2007).
Catalysis and Reactivity
- Copper-Catalyzed Coupling : Dibakar et al. (2011) utilized 2-(trimethylsilyl)ethanol as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides, providing a method to synthesize substituted phenols and phenols with sensitive functional groups under mild conditions (Dibakar, Prakash, Selvakumar, Ruckmani, & Sivakumar, 2011).
Safety and Hazards
The safety data sheet for a related compound, 2-(Trimethylsilyl)ethanol, indicates that it is considered hazardous . It is flammable and can cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling it .
Properties
IUPAC Name |
2-[4-[2-(2-trimethylsilylethoxymethyl)tetrazol-5-yl]phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2Si/c1-22(2,3)11-10-21-12-19-17-15(16-18-19)14-6-4-13(5-7-14)8-9-20/h4-7,20H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNDJISJQAOGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1N=C(N=N1)C2=CC=C(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724495 | |
Record name | 2-[4-(2-{[2-(Trimethylsilyl)ethoxy]methyl}-2H-tetrazol-5-yl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-16-1 | |
Record name | Benzeneethanol, 4-[2-[[2-(trimethylsilyl)ethoxy]methyl]-2H-tetrazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(2-{[2-(Trimethylsilyl)ethoxy]methyl}-2H-tetrazol-5-yl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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